molecular formula C9H6F3NO5S B2492591 5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid CAS No. 2230803-52-6

5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid

Cat. No. B2492591
CAS RN: 2230803-52-6
M. Wt: 297.2
InChI Key: YXTGMLPUSHQJKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to "5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid", involves multiple steps that may include the Gewald synthesis technique, benzannulation, and reactions with specific reagents such as trifluoroacetic acid or malononitrile, providing a foundation for synthesizing complex thiophene derivatives with diverse functional groups (Campaigne & Abe, 1975); (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, offering insights into the arrangement of functional groups and the overall molecular architecture. These techniques are crucial for confirming the structure of synthesized compounds and understanding their chemical behavior (Pozharskii et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including cycloadditions, deprotection reactions, and reactions with alcohols and anilines, leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the presence of electron-donating and electron-withdrawing groups, which affect the reactivity and stability of the compounds (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray diffraction techniques can reveal the crystal packing and hydrogen bond interactions, which are significant for understanding the stability and reactivity of these compounds (Sharutin et al., 2017).

Chemical Properties Analysis

The chemical properties of "5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid" and related compounds include their reactivity towards nucleophiles, electrophiles, and their potential for participating in various organic transformations. These properties are crucial for designing synthetic pathways and for the application of these compounds in medicinal chemistry and material science (Lin et al., 2018).

Scientific Research Applications

Mass Spectrometry Characterization Mass spectrometry has been employed to differentiate isomeric substituted thiophene-2-carboxylic acids, including compounds with substituents similar to 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid. This technique highlights the potential for detailed structural analysis and identification of thiophene derivatives based on their fragmentation patterns, emphasizing the "ortho-effect" which influences fragmentation such as H2O elimination in certain substituted thiophene-2-carboxylic acids (Fisichella et al., 1982).

Synthetic Applications The synthesis of functional derivatives of thiophene has been explored through reactions such as nitration, leading to the production of nitro derivatives of thiophene. This includes methods that could potentially be applied to the synthesis of complex thiophene derivatives like 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid, showcasing the versatility of thiophene chemistry in creating a wide range of functional materials (Shvedov et al., 1973).

Organometallic Chemistry Research into the use of organometallic fragments as protective groups in the synthesis of functionalized ligands has implications for the preparation of thiophene-2-carboxylic acid derivatives. These studies provide insights into the potential for creating complex organometallic compounds involving thiophene derivatives, which could be extended to compounds like 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid (Stößel et al., 1996).

Catalysis and Esterification Palladium-catalyzed, Copper(I)-promoted methoxycarbonylation reactions have demonstrated the use of thiophene derivatives in esterification processes. This research highlights the potential for 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid to serve as a substrate in catalytic reactions that form ester bonds, contributing to the synthesis of pharmaceuticals and other complex organic molecules (Cao et al., 2020).

Antibacterial Activity Research into the synthesis and antibacterial activity of cephalosporins substituted with methoxycarbonyl groups has implications for the development of new antibiotics. This demonstrates the potential biomedical applications of thiophene derivatives, including those similar to 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid, in creating effective antibacterial agents (Kim et al., 1984).

properties

IUPAC Name

5-methoxycarbonyl-4-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5S/c1-18-7(16)5-3(2-4(19-5)6(14)15)13-8(17)9(10,11)12/h2H,1H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGMLPUSHQJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid

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